molecular formula C12H16ClN3O B8044431 6-(1-Chlorocyclopropyl)-6-hydroxy-7-(1,2,4triazol-1-yl)3-heptine

6-(1-Chlorocyclopropyl)-6-hydroxy-7-(1,2,4triazol-1-yl)3-heptine

Cat. No. B8044431
M. Wt: 253.73 g/mol
InChI Key: QWOZLSWZRKWIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Chlorocyclopropyl)-6-hydroxy-7-(1,2,4triazol-1-yl)3-heptine is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1-Chlorocyclopropyl)-6-hydroxy-7-(1,2,4triazol-1-yl)3-heptine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Chlorocyclopropyl)-6-hydroxy-7-(1,2,4triazol-1-yl)3-heptine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-(1-chlorocyclopropyl)-1-(1,2,4-triazol-1-yl)hept-4-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-2-3-4-5-12(17,11(13)6-7-11)8-16-10-14-9-15-16/h9-10,17H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOZLSWZRKWIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(CN1C=NC=N1)(C2(CC2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Chlorocyclopropyl)-6-hydroxy-7-(1,2,4triazol-1-yl)3-heptine

Synthesis routes and methods

Procedure details

89.7 ml (021 mol) of n-butyllithium in hexane are added at -40° C., with stirring and under a nitrogen atmosphere, to a solution of 22.5 g (0.1 mol) of 4-(1-chlorocyclopropyl)4hydroxy-5-(1,2,4-triazol-1-yl)1-pentine in 350 ml of liquid ammonia. After the end of the addition, stirring is continued initially at from -30° C. to -40° C. for 1 hour, and then a solution of 17.2 g (0.11 mol) of ethyl iodide in 20 ml of absolute tetrahydrofuran is added dropwise. The reaction mixture is subsequently stirred under ammonia reflux. For working up, the ammonia is evaporated off, ethyl acetate and water are added to the residue, and the organic phase is separated off, dried over sodium sulphate and concentrated under reduced pressure. This gives 25 g of a product which consists to the extent of 85.3% of 6-(1-chlorocyclopropyl)-6-hydroxy-7-(1,2,4-triazol-1-yl)-3-heptine. Recrystallization from ethanol gives 6-(1-chlorocyclopropyl)-6-hydroxy-7-(1,2,4triazol-1-yl)3-heptine in the form of a solid of melting point 83°-84° C. ##STR63##
Quantity
89.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-(1-chlorocyclopropyl)4hydroxy-5-(1,2,4-triazol-1-yl)1-pentine
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
17.2 g
Type
reactant
Reaction Step Three

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